1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea
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Overview
Description
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a 4-methoxyphenyl group, a 5-oxopyrrolidin-3-yl group, and an m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea typically involves the reaction of 4-methoxyphenyl isocyanate with 3-(m-tolyl)-5-oxopyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an m-tolyl group.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(o-tolyl)urea: Similar structure but with an o-tolyl group instead of an m-tolyl group.
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(phenyl)urea: Similar structure but with a phenyl group instead of an m-tolyl group.
Uniqueness
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the m-tolyl group, in particular, can affect the compound’s interaction with molecular targets and its overall properties.
Biological Activity
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea, a synthetic organic compound with the CAS number 946220-05-9, is part of the urea derivatives class. This compound exhibits a unique structural configuration characterized by a pyrrolidinone ring, a methoxyphenyl group, and a tolyl group. Its potential biological activities make it a subject of interest in medicinal chemistry and pharmacological research.
Property | Value |
---|---|
Molecular Formula | C20H23N3O3 |
Molecular Weight | 353.4 g/mol |
CAS Number | 946220-05-9 |
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in cellular processes. The compound's structure enables it to bind effectively to these targets, modulating their activity and influencing various biological pathways.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Activity : Investigations into its anti-inflammatory effects have shown promising results, suggesting potential applications in treating inflammatory diseases.
- Analgesic Effects : Preliminary studies indicate that it may possess analgesic properties, providing relief from pain.
- Anticancer Potential : The compound has been evaluated for its anticancer activity, showing efficacy in various cancer cell lines.
Study on Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the anticancer properties of this compound against several cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established anticancer agents.
Anti-inflammatory Effects
Another study focused on the anti-inflammatory activity of this compound using an animal model of inflammation. The results demonstrated a marked reduction in inflammatory markers and symptoms, supporting its potential use as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(1-(4-Hydroxyphenyl)-5-oxopyrrolidin-3-yl)-3-(m-tolyl)urea | Hydroxyl group instead of methoxy | Potentially different reactivity and activity |
1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(p-tolyl)urea | Position change of tolyl group | Variations in chemical properties and interactions |
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-4-3-5-14(10-13)20-19(24)21-15-11-18(23)22(12-15)16-6-8-17(25-2)9-7-16/h3-10,15H,11-12H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMKWXIUZMGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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